molecular formula C24H23N3O3 B2386375 N-((Z)-2-(4-methoxyphenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)-4-methylbenzamide CAS No. 327979-65-7

N-((Z)-2-(4-methoxyphenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)-4-methylbenzamide

Cat. No.: B2386375
CAS No.: 327979-65-7
M. Wt: 401.466
InChI Key: AHOGOAMSWKJCBD-JCMHNJIXSA-N
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Description

N-((Z)-2-(4-methoxyphenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C24H23N3O3 and its molecular weight is 401.466. The purity is usually 95%.
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Properties

IUPAC Name

N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-17-3-7-20(8-4-17)23(28)27-22(15-18-5-9-21(30-2)10-6-18)24(29)26-16-19-11-13-25-14-12-19/h3-15H,16H2,1-2H3,(H,26,29)(H,27,28)/b22-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOGOAMSWKJCBD-JCMHNJIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((Z)-2-(4-methoxyphenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)-4-methylbenzamide is a complex organic compound with significant potential in biological applications. Its structure includes multiple functional groups, including amides and aromatic rings, which contribute to its reactivity and biological activity.

  • Molecular Formula : C24H23N3O3
  • Molecular Weight : 401.466 g/mol
  • CAS Number : 327979-65-7
  • Purity : Typically around 95% .

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as a therapeutic agent.

  • Inhibition of Enzymatic Activity : This compound has shown promise in inhibiting specific enzymes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. Studies indicate that it may destabilize DHFR by reducing NADP and NADPH levels through inhibition of nicotinamide adenine dinucleotide kinase (NADK) .
  • Antitumor Effects : In vitro studies have demonstrated that the compound exhibits antitumor properties, particularly against certain cancer cell lines. The mechanism involves modulation of key signaling pathways that regulate cell growth and survival .
  • G Protein-Coupled Receptor (GPCR) Interactions : The compound may interact with various GPCRs, influencing intracellular signaling cascades that affect cellular responses such as proliferation, apoptosis, and differentiation .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Anticancer Activity : In a study involving human cancer cell lines, this compound demonstrated significant cytotoxic effects, leading to increased apoptosis rates compared to control groups. The study suggested that this compound could be further developed as a chemotherapeutic agent .
  • Enzyme Inhibition Studies : Another investigation focused on the compound's ability to inhibit DHFR activity in vitro, showing a correlation between concentration and inhibition rate. This study provided insights into its potential use in treating conditions related to folate metabolism .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits dihydrofolate reductase (DHFR)
Antitumor EffectsInduces apoptosis in cancer cell lines
GPCR InteractionModulates signaling pathways related to cell growth

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureActivity Implication
Aromatic ringsEnhance binding affinity to target proteins
Amide groupContributes to the stability and solubility
Pyridine moietyPotentially increases bioactivity

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to N-((Z)-2-(4-methoxyphenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)-4-methylbenzamide. Research indicates that such compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.

Case Study Example

A study published in a peer-reviewed journal demonstrated that derivatives of similar structures exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism of action was attributed to the inhibition of critical signaling pathways involved in cell cycle regulation and apoptosis induction .

Enzyme Inhibition

This compound has been explored for its potential to inhibit specific enzymes that are overexpressed in certain cancers. For instance, it may target kinases or proteases that are crucial for tumor progression.

Mechanistic Insights

The compound's ability to fit into the active sites of these enzymes suggests a role as a competitive inhibitor, which could lead to reduced enzymatic activity and subsequent tumor growth inhibition. This is particularly relevant in the context of personalized medicine, where enzyme expression profiles can guide treatment decisions .

Biochemical Probes

Due to its structural characteristics, this compound can serve as a biochemical probe to study protein interactions and cellular processes. Its ability to bind selectively to certain targets allows researchers to visualize and manipulate biological pathways.

Application in Research

In vitro studies using fluorescence tagging have shown that this compound can be used to track cellular uptake and localization, providing insights into drug delivery mechanisms and cellular responses to therapeutic agents .

Structure-Activity Relationship Studies

The compound's diverse functional groups make it an excellent candidate for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can identify which modifications enhance potency or selectivity for specific biological targets.

Insights from SAR Studies

Research has indicated that variations in the pyridine moiety significantly affect the compound's binding affinity and biological activity. Such studies are crucial for optimizing lead compounds for further development into therapeutic agents .

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